Ethyl 4-(benzyloxy)benzoate

説明

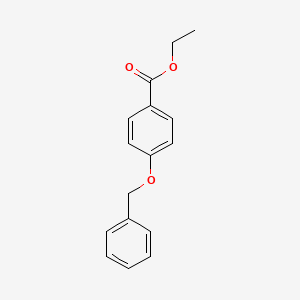

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 4-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-2-18-16(17)14-8-10-15(11-9-14)19-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOKJIWMQFEFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70204997 | |

| Record name | Ethyl 4-benzyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56441-55-5 | |

| Record name | Ethyl 4-(phenylmethoxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56441-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-benzyloxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056441555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-benzyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 Benzyloxy Benzoate and Its Analogues

Established Synthetic Pathways for Ethyl 4-(benzyloxy)benzoate

The most common and direct method for synthesizing this compound is through the alkylation of a hydroxylated benzoate (B1203000) precursor. This approach, a classic example of the Williamson ether synthesis, is widely adopted due to its efficiency and reliability. organic-chemistry.orgfrancis-press.com

Alkylation Reactions of Hydroxylated Benzoate Precursors

The fundamental reaction involves the O-alkylation of ethyl 4-hydroxybenzoate (B8730719). In this process, the hydroxyl group of the benzoate precursor acts as a nucleophile, attacking an electrophilic benzyl (B1604629) halide, typically benzyl bromide or benzyl chloride. organic-chemistry.org This reaction leads to the formation of the desired ether linkage.

A typical procedure involves reacting ethyl 4-hydroxybenzoate with benzyl bromide in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion, which then readily reacts with the benzyl halide in an SN2 reaction.

| Starting Material | Reagent | Product |

| Ethyl 4-hydroxybenzoate | Benzyl bromide | This compound |

| Methyl 4-hydroxybenzoate | Benzyl chloride | Mthis compound |

| 4-Hydroxybenzoic acid | Benzyl chloride | 4-(Benzyloxy)benzoic acid researchgate.net |

Catalytic Systems and Reaction Conditions

The success of the alkylation reaction is highly dependent on the choice of catalyst and reaction conditions. A variety of bases and solvent systems have been employed to optimize the synthesis of this compound and its analogues.

Commonly used bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). The choice of solvent is also critical, with acetone (B3395972) and dimethylformamide (DMF) being frequently used. For instance, the reaction of methyl 4-hydroxybenzoate with benzyl chloride is often carried out in acetone with K₂CO₃ under reflux conditions, yielding mthis compound in 6–8 hours.

Microwave irradiation has emerged as a modern technique to accelerate this synthesis. A study demonstrated the synthesis of this compound in short, 30-second pulses at 70°C using cesium carbonate in DMF, achieving an 80% yield. The higher solubility of Cs₂CO₃ in DMF compared to K₂CO₃ in acetone facilitates faster deprotonation, which is particularly advantageous for microwave-assisted synthesis. Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), have also been utilized to facilitate the reaction between reactants in different phases, particularly in liquid-liquid-liquid systems. researchgate.net

| Base | Solvent | Conditions | Yield |

| Potassium Carbonate (K₂CO₃) | Acetone | Reflux, 6-8 hours | Good |

| Cesium Carbonate (Cs₂CO₃) | DMF | Microwave, 70°C, 30s pulses | 80% |

| Sodium Hydride (NaH) | THF | 0°C to ambient temperature | 88.5% (for Ethyl 4-(benzyloxy)-3-oxobutanoate) chemicalbook.com |

Synthesis of Structurally Related Benzyloxybenzoate Derivatives

The versatility of the benzoate scaffold allows for the synthesis of a wide array of structurally related derivatives through various synthetic methodologies. These include esterification and etherification, as well as a range of functional group transformations and multi-step sequences for more complex analogues.

Esterification and Etherification Approaches

Esterification is a fundamental reaction for synthesizing benzoate esters. The Fischer-Speier esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol, is a classic method. unesp.br For example, 4-(benzyloxy)-3,5-dichlorobenzoic acid can be esterified with ethanol (B145695) in the presence of an acid catalyst under reflux to produce ethyl 4-(benzyloxy)-3,5-dichlorobenzoate. Other coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) are also used for esterification, particularly for more sensitive substrates. nih.gov

Etherification, primarily through the Williamson ether synthesis, is key to introducing the benzyloxy group. organic-chemistry.orgfrancis-press.com This can be performed on various hydroxylated precursors. For instance, methyl 3,5-dichloro-4-hydroxybenzoate can be alkylated with benzyl bromide to yield methyl 4-(benzyloxy)-3,5-dichlorobenzoate.

Functional Group Transformations and Derivatizations

A wide range of benzyloxybenzoate derivatives can be accessed through the transformation of existing functional groups. These transformations allow for the introduction of diverse substituents and the construction of more complex molecular architectures.

Common transformations include:

Hydrolysis: The ester group of this compound can be hydrolyzed back to the corresponding carboxylic acid, 4-(benzyloxy)benzoic acid, using a base like sodium hydroxide (B78521) in ethanol. nih.gov This acid can then be used for further derivatization, such as amide bond formation. nih.gov

Reduction: The ester group can be reduced to a primary alcohol. For instance, the reduction of an ester function can be achieved using reagents like lithium alanate. nih.gov

Hydrazinolysis: Reacting the ester with hydrazine (B178648) hydrate (B1144303) can convert the ester group into a hydrazide, as seen in the formation of 4-(benzyloxy)benzohydrazide (B166250) from mthis compound.

Introduction of other functional groups: A nitro group can be introduced onto the aromatic ring and subsequently reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under a hydrogen atmosphere. This amino group can then participate in various other reactions.

Multi-step Synthetic Sequences for Complex Analogues

The synthesis of complex analogues often requires multi-step reaction sequences, which are essential for constructing intricate molecular structures. solubilityofthings.comudel.edu These sequences involve a carefully planned series of reactions, often incorporating protection and deprotection steps to ensure regioselectivity and chemoselectivity. organic-chemistry.org

For example, the synthesis of 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate involves a multi-step process starting from ethyl 4-hydroxybenzoate. nih.gov The synthesis includes alkylation with 1-bromododecane, hydrolysis of the ethyl ester, esterification with 4-hydroxybenzaldehyde, and subsequent oxidation to form the final complex molecule. nih.gov

Another example involves the synthesis of 3,4,5-trialkoxybenzamido-benzoic acids starting from methyl 3,4,5-trihydroxybenzoate. nih.gov This multi-step synthesis includes selective alkylation of the hydroxyl groups, hydrolysis of the ester, and finally, amide coupling to yield the target compound. nih.gov The strategic use of different alkylating agents and reaction conditions allows for the controlled introduction of various alkoxy groups at specific positions. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of compounds like this compound. These principles aim to improve efficiency, reduce waste, and utilize less hazardous materials.

Ultrasound-Assisted Synthetic Routes

Ultrasound-assisted organic synthesis has emerged as a significant green chemistry tool, often leading to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. researchgate.netrsc.org The application of ultrasonic irradiation in the synthesis of this compound and its analogues primarily involves the etherification of a p-hydroxybenzoate with a benzyl halide.

The mechanism behind this rate enhancement is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium. This process generates localized hotspots with extremely high temperatures and pressures, which can significantly accelerate chemical reactions. walisongo.ac.id

Research has demonstrated the successful synthesis of mthis compound, a close analogue of the title compound, by reacting methyl 4-hydroxybenzoate with benzyl chloride in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) under ultrasonic irradiation. rsc.orgmdpi.com This method drastically reduces the reaction time to a few hours, whereas conventional stirring at room temperature can require 20-28 hours. mdpi.com Microwave irradiation has also been employed as a green technique, with one study reporting an 80% yield for the synthesis of this compound in short pulses at 70°C.

The following table summarizes the conditions for the ultrasound-assisted synthesis of various benzyloxy benzoate analogues, showcasing the efficiency of this green methodology.

Table 1: Ultrasound-Assisted Synthesis of this compound Analogues

| Starting Material | Reagents | Solvent | Conditions | Product | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|---|---|---|

| Methyl 4-hydroxybenzoate | Benzyl chloride, K₂CO₃ | DMF | Ultrasound | Mthis compound | Good | 4 h | rsc.orgmdpi.com |

| Ethyl 4-hydroxybenzoate | Benzyl bromide, K₂CO₃ | DMF | Ultrasound | This compound | - | - | escholarship.org |

| Substituted 2-iodobenzoate (B1229623) esters | 2-Aminopyridine derivatives, CuI, Cs₂CO₃ | DMSO | Ultrasound (35 kHz), 80°C | 11H-pyrido[2,1-b]quinazolin-11-ones | 51-93 | 15-30 min | nih.gov |

| (Z)-3-Benzylideneisobenzofuran-1(3H)-one | Butylamine, NaBH₃CN, TFA | Acetonitrile (B52724) | Ultrasound (40 kHz), 50°C | 3-Benzyl-2-butylisoindolin-1-one | 86 | 1.5 h | nih.gov |

Strategic Debenzylation and Ester Cleavage Methodologies

Debenzylation of the Benzyl Ether:

The cleavage of the benzyl ether to reveal the phenolic hydroxyl group can be achieved through several methods.

Catalytic Hydrogenolysis: This is a common and often clean method for debenzylation. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. organic-chemistry.org This method is generally effective, though care must be taken as other functional groups like alkenes or nitro groups can also be reduced under these conditions. google.comsciforum.net For instance, the debenzylation of tertiary-aminoalkyl 4-amino-2-benzyloxybenzoates to their corresponding 2-hydroxybenzoates is effectively achieved using a palladium chloride-on-charcoal catalyst with hydrogen gas. google.com A palladium-catalyzed reductive debenzylation using sodium hydride has also been reported, offering high chemoselectivity for aryl ethers. sci-hub.se

Oxidative Debenzylation: In cases where hydrogenolysis is not feasible due to sensitive functional groups, oxidative methods can be employed. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or a bromo radical formed from alkali metal bromides can selectively cleave benzyl ethers. organic-chemistry.orgorganic-chemistry.org Another approach involves oxidation of the benzyl ether to a benzoate ester, which can then be hydrolyzed under basic conditions. organic-chemistry.orgsiu.edu

Lewis Acid-Mediated Cleavage: Certain Lewis acids can effect the cleavage of benzyl ethers. For example, a combination of BCl₃ and a cation scavenger can chemoselectively debenzylate aryl benzyl ethers. organic-chemistry.org

Ester Cleavage (Hydrolysis):

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: The ester can be cleaved by refluxing with an aqueous acid, such as hydrochloric acid. libretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. libretexts.org Kinetic studies on substituted ethyl benzoates show that electron-withdrawing groups on the aromatic ring generally decrease the rate of acid-catalyzed hydrolysis. cdnsciencepub.com

Base-Mediated Hydrolysis (Saponification): This is a very common method for ester cleavage, typically involving refluxing the ester with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidification to yield the carboxylic acid. sserc.org.uk The reaction rate is influenced by the substituents on the aromatic ring; for the hydrolysis of substituted ethyl benzoates, the reaction constant (ρ) has been found to be in the range of 1.8 to 2.5, indicating that electron-withdrawing groups accelerate the reaction. walisongo.ac.id Studies on the hydrolysis of a series of benzoate esters have shown that the stability of the corresponding alkoxide leaving group plays a significant role in the reaction kinetics. google.comnih.gov

The following table provides a summary of deprotection methodologies applicable to this compound and its analogues.

Table 2: Debenzylation and Ester Cleavage Methodologies

| Transformation | Substrate Type | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Debenzylation | |||||

| Catalytic Hydrogenolysis | Tertiary-aminoalkyl 4-amino-2-benzyloxybenzoate | 7% PdCl₂-on-charcoal, H₂, HCl, Ethanol, 45°C, 50 lbs pressure | Tertiary-aminoalkyl 4-amino-2-hydroxybenzoate | - | google.com |

| Catalytic Hydrogenolysis | Benzyl ethers | Pd/C, H₂ | Alcohol and Toluene | - | organic-chemistry.org |

| Reductive Debenzylation | Aryl benzyl ethers | Pd(OAc)₂, NaH, DMA, 50°C | Phenol | 98 | sci-hub.se |

| Oxidative Debenzylation | O-Benzyl ethers | Alkali metal bromide, Oxone | Carbonyl compounds | High | organic-chemistry.org |

| Ester Cleavage | |||||

| Acidic Hydrolysis | Ethyl 4-(benzyloxy)-3,5-dichlorobenzoate | 6 M HCl, Ethanol/Water (1:1), Reflux | 4-(benzyloxy)-3,5-dichlorobenzoic acid | 85-92 | Current time information in Durgapur, IN. |

| Basic Hydrolysis | Ethyl 4-(benzyloxy)-3,5-dichlorobenzoate | 5% NaOH, Ethanol/Water (1:1), 60-70°C | 4-(benzyloxy)-3,5-dichlorobenzoic acid | 88-94 | Current time information in Durgapur, IN. |

| Basic Hydrolysis | Ethyl benzoate | KOH, Ethanol, Reflux | Benzoic acid | - | walisongo.ac.id |

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of Ethyl 4-(benzyloxy)benzoate provides characteristic signals that confirm its structure. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as the solvent, the spectrum displays distinct peaks corresponding to the different types of protons in the molecule.

The ethyl group protons appear as a triplet around 1.37 ppm (for the -CH₃ group) and a quartet around 4.35 ppm (for the -OCH₂- group), with a coupling constant (J) of approximately 7.1 Hz. The benzylic protons (-OCH₂-Ph) show a characteristic singlet at approximately 5.07 ppm. The aromatic protons of the benzoate (B1203000) ring and the benzyl (B1604629) group appear in the region of 6.98-8.00 ppm. Specifically, the protons on the benzoate ring ortho to the ester group are typically found further downfield. iucr.org

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.37 | Triplet (t) | 3H | -OCH₂CH ₃ |

| ~4.35 | Quartet (q) | 2H | -OCH ₂CH₃ |

| ~5.07 | Singlet (s) | 2H | -OCH ₂Ph |

| ~6.98-8.00 | Multiplet (m) | 9H | Aromatic Protons |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The spectrum shows distinct signals for each unique carbon atom in the molecule.

The methyl carbon of the ethyl group typically resonates at approximately 14.4 ppm, while the methylene (B1212753) carbon appears around 60.7 ppm. researchgate.net The benzylic carbon is observed at about 70.1 ppm. researchgate.net The aromatic carbons produce a series of signals in the range of 114.4 to 162.5 ppm. researchgate.net The carbonyl carbon of the ester group is characteristically found downfield, at approximately 166.4 ppm. researchgate.net

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~14.4 | -OCH₂C H₃ |

| ~60.7 | -OC H₂CH₃ |

| ~70.1 | -OC H₂Ph |

| ~114.4-162.5 | Aromatic Carbons |

| ~166.4 | C =O |

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to further confirm the structure of this compound. A COSY spectrum reveals correlations between coupled protons, for instance, confirming the connectivity within the ethyl group. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C NMR signals. These techniques are particularly useful in resolving any ambiguities that may arise from one-dimensional spectra. e-bookshelf.deiranchembook.irresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis

Vibrational and electronic spectroscopy provide valuable information about the functional groups and conjugated systems within this compound.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in this compound. The FT-IR spectrum typically shows a strong absorption band around 1706 cm⁻¹ corresponding to the C=O stretching of the ester group. iucr.org The C-O stretching vibrations of the ester and ether linkages are observed in the fingerprint region, typically around 1276-1258 cm⁻¹ and 1106-1102 cm⁻¹, respectively. iucr.org

Interactive Data Table: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~1706 | C=O Stretch (Ester) |

| ~1276-1258 | C-O Stretch (Ester) |

| ~1106-1102 | C-O Stretch (Ether) |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. This compound, with its aromatic rings and conjugated system, exhibits characteristic absorption bands in the UV region. The synthesis of related compounds involves monitoring reactions using UV-visible spectrometers. semanticscholar.orgsciencepublishinggroup.com The electronic absorption spectra of similar aromatic esters show strong absorptions related to π-π* transitions of the benzene (B151609) rings. photochemcad.com

Mass Spectrometric Elucidation of Molecular Structures

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in elucidating molecular structures by providing the molecular weight and fragmentation patterns of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of a compound's elemental formula. While specific HRMS data for this compound (C₁₆H₁₆O₃, MW: 256.30 g/mol ) is not detailed in the provided search results, the technique is frequently applied to its analogues. For instance, HRMS is used to confirm the molecular formula of derivatives and rule out byproducts during synthesis. In the analysis of related compounds, HRMS data is typically reported by comparing the calculated exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with the experimentally found mass. rsc.org For example, the methyl ester analogue, methyl 4-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)benzoate, has a calculated HRMS value for C₁₄H₁₈O₄ of 250.1205, with a found value of 250.1208. rsc.org This level of precision is crucial for unambiguously confirming the elemental composition.

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS)

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) is a specific type of HRMS that is particularly well-suited for polar, high-molecular-weight, and thermally labile molecules. ESI creates ions in solution, which are then analyzed by a TOF detector that separates them based on the time it takes them to travel to the detector. rsc.org This method offers high resolution and mass accuracy, enabling the unequivocal assignment of molecular formulae to fragment ions. rsc.org

For compounds structurally similar to this compound, ESI-TOF-MS is a standard characterization tool. rsc.org For example, in the analysis of a related compound, ethyl 4-[(4-methylbenzyl)oxy]benzoate, liquid chromatography-mass spectrometry with an ESI source was used to identify the protonated molecular ion [M+H]⁺. The calculated m/z for this C₁₇H₁₈O₃ analogue was 271.13, which precisely matched the experimental result. nih.gov This demonstrates the utility of ESI-MS in confirming the molecular weight of such benzoate derivatives.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction provides unparalleled insight into the molecular structure, including bond lengths, bond angles, and stereochemistry. While specific crystal data for this compound is not available, extensive studies have been performed on its close structural analogue, ethyl 4-[(4-methylbenzyl)oxy]benzoate (C₁₇H₁₈O₃). nih.govresearchgate.net This analogue differs only by a single methyl group on the benzyl ring, and its crystallographic data provides valuable insights into the likely solid-state structure of this compound.

The study of ethyl 4-[(4-methylbenzyl)oxy]benzoate revealed that it crystallizes in the triclinic space group P-1 with three independent molecules (A, B, and C) in the asymmetric unit. nih.govresearchgate.net This indicates significant conformational flexibility. nih.gov The crystal data and structure refinement details for this analogue are summarized below.

| Parameter | Value |

| Empirical Formula | C₁₇H₁₈O₃ |

| Formula Weight | 270.31 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.1581 (9) |

| b (Å) | 14.9365 (12) |

| c (Å) | 15.5408 (13) |

| α (°) | 114.288 (3) |

| β (°) | 94.137 (3) |

| γ (°) | 101.990 (3) |

| Volume (ų) | 2041.5 (3) |

| Z | 6 (3 molecules per asymmetric unit) |

| Data sourced from a study on the analogue ethyl 4-[(4-methylbenzyl)oxy]benzoate. nih.gov |

Conformational Analysis in the Crystalline State

The presence of three unique molecules in the asymmetric unit of ethyl 4-[(4-methylbenzyl)oxy]benzoate highlights the compound's conformational flexibility. nih.gov The primary differences between these conformers lie in the orientation of the ethoxy group and the relative angle between the two phenyl rings. nih.govresearchgate.net

The flexibility is evident in the different torsion and dihedral angles observed for each molecule in the crystal lattice. nih.gov The dihedral angle between the two aromatic rings in species containing a (benzyloxy)phenyl fragment typically ranges from 64° to 70°. nih.gov

Table of Conformational Angles for the Analogue Ethyl 4-[(4-methylbenzyl)oxy]benzoate

| Molecule | C—O—CH₂—CH₃ Torsion Angle (°) | Phenyl-Phenyl Dihedral Angle (°) |

|---|---|---|

| A | 174.0 (6) | 46.4 (1) |

| B | 82.6 (6) | 70.3 (1) |

| C | 89.6 (7) | 62.2 (1) |

Chromatographic Techniques for Purity Assessment and Monitoring

Chromatographic techniques are indispensable in the synthesis and quality control of this compound, providing essential methods for monitoring reaction progress and assessing the purity of the final product and intermediates. The primary techniques employed include Thin-Layer Chromatography (TLC) for rapid qualitative analysis, column chromatography for purification, and High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for quantitative purity determination and impurity profiling.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a fundamental technique used for the real-time monitoring of chemical reactions involving this compound and its precursors. mdpi.comnih.govchemicalbook.comrsc.orgnih.gov It allows chemists to quickly determine the completion of a reaction by observing the disappearance of starting materials and the appearance of the product spot. mdpi.comchemicalbook.com The selection of the stationary and mobile phases is critical for achieving clear separation. For compounds structurally related to this compound, silica (B1680970) gel plates (often silica gel 60 F254) are the most commonly reported stationary phase. nih.govtubitak.gov.tr The choice of eluent, or mobile phase, varies depending on the polarity of the specific compounds being analyzed.

Detailed findings from research on related benzoate derivatives demonstrate the range of solvent systems used:

In the synthesis of benzyloxy-4-oxopyridin benzoate derivatives, a mixture of ethyl acetate (B1210297) and petroleum ether (9:1 v/v) was used as the eluent to monitor the reaction. nih.gov

For the synthesis of Ethyl 4-(benzyloxy)-3-oxobutanoate, a mixture of petroleum ether and ethyl acetate (5:1) was employed to track the reaction's progress on TLC. chemicalbook.com

The synthesis of 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate was monitored using chloroform as the mobile phase. nih.govtubitak.gov.tr

During the synthesis of ethyl 4-[(4'-hexadecyloxy)benzyloxy]benzoate, the reaction was monitored with a mobile phase of ethyl acetate and hexane (B92381) (1:9). rsc.org

| Reaction / Compound Monitored | Stationary Phase | Mobile Phase (Eluent) | Source(s) |

| Synthesis of 2-[4-(benzyloxy)phenyl]ethanol | Silica Gel | Not Specified | mdpi.com |

| Synthesis of benzyloxy-4-oxopyridin benzoate derivatives | Silica-gel 60 F254 | Ethyl acetate / petroleum ether (9:1 v/v) | nih.gov |

| Synthesis of 4-Benzyloxyphenyl 4-[4-(...)]benzoate | Silica gel 60 F254 | Chloroform (CHCl₃) | nih.govtubitak.gov.tr |

| Synthesis of Ethyl 4-(benzyloxy)-3-oxobutanoate | Silica Gel | Petroleum ether / Ethyl acetate (5:1) | chemicalbook.com |

| Synthesis of ethyl 4-[(4'-hexadecyloxy)benzyloxy]benzoate | Silica Gel | Ethyl acetate / hexane (1:9) | rsc.org |

Column Chromatography

Following synthesis, column chromatography is the standard method for the purification of crude this compound and related compounds. chemicalbook.comrsc.orgnih.govtubitak.gov.trscispace.com This technique separates the target compound from unreacted starting materials, by-products, and other impurities on a larger scale than TLC. Silica gel is overwhelmingly the stationary phase of choice for these purifications. chemicalbook.comrsc.orgnih.govscispace.com The crude product is loaded onto a column packed with silica gel, and a solvent system (mobile phase) is passed through the column to elute the separated components.

Research findings illustrate various solvent systems tailored for specific purification needs:

Purification of various benzoate esters has been achieved using gradients of n-hexane and ethyl acetate, with ratios ranging from 20:1 to 3:1. scispace.com

Ethyl 4-(benzyloxy)-3-oxobutanoate was purified on a silica gel column using a gradient of petroleum ether and ethyl acetate, starting from a 30:1 ratio and moving to 5:1. chemicalbook.com

In the purification of a related benzyloxybenzoate derivative, the crude product was purified by column chromatography on silica gel with chloroform as the eluent. nih.govtubitak.gov.tr

| Compound Purified | Stationary Phase | Mobile Phase (Eluent) | Source(s) |

| Various ethyl benzoate derivatives | Silica Gel | n-hexane / ethyl acetate (ratios from 20:1 to 10:1) | scispace.com |

| Ethyl 4-(benzyloxy)-3-oxobutanoate | Silica Gel | Petroleum ether / Ethyl acetate (gradient from 30:1 to 5:1) | chemicalbook.com |

| 4-Benzyloxyphenyl 4-[4-(...)]benzoate | Silica Gel | Chloroform (CHCl₃) | nih.govtubitak.gov.tr |

| Ethyl 4-[(4'-hexadecyloxy)benzyloxy]benzoate | Silica Gel | Ethyl acetate / hexane (1:9) | rsc.org |

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used for the definitive assessment of purity and the quantification of impurities in a sample of this compound. nih.govrjptonline.org It offers high resolution and sensitivity. Stability-indicating HPLC methods are particularly crucial as they can separate the main compound from any potential degradation products that may form under stress conditions like exposure to acid, base, or oxidizing agents. nih.govrjptonline.org

For benzoate derivatives and other related aromatic esters, reverse-phase HPLC is a common approach.

Purity analysis of related amino benzoate compounds is often performed using a C18 column with a gradient mobile phase of acetonitrile (B52724) and water to ensure purity levels, often greater than 95%.

The purity of various synthesized benzoic acid analogues has been determined by HPLC, with detection at wavelengths of 220 nm and 254 nm, showing purities such as 99.7% and 96.5%. rsc.org

A patent for detecting a structurally similar impurity, 4-benzyloxy benzylidene aniline (B41778), specifies the use of a phenyl bonded silica column with a mobile phase composed of an aqueous buffer and an organic solvent. google.com

| Analysis Type | Column Type | Mobile Phase Components | Detection Wavelength | Source(s) |

| Purity of 2,4-bis(benzyloxy)-6-pentylbenzoic acid | Not Specified | Not Specified | 220 nm, 254 nm | rsc.org |

| Detection of 4-benzyloxy benzylidene aniline impurity | Phenyl bonded silica | Aqueous buffer (phosphate/acetate) & organic solvent | 250-350 nm | google.com |

| Analysis of related substances in Zolmitriptan | C18 | Buffer & Acetonitrile | 225 nm | nih.gov |

| Purity of Methyl 2-amino-4,5-bis(benzyloxy)benzoate | C18 | Acetonitrile / water gradient | Photodiode Array |

Gas Chromatography (GC)

Gas Chromatography is another valuable technique for assessing the purity of volatile and thermally stable compounds like this compound. The method separates components in a mixture based on their boiling points and interactions with the stationary phase. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the main component and any impurities. mdpi.com

While specific GC methods for this compound are not extensively detailed in the provided context, methods for related compounds are illustrative:

Inverse Gas Chromatography (IGC) has been used to examine the thermodynamic properties of a complex liquid crystal molecule containing a benzyloxyphenyl benzoate core structure. nih.govtubitak.gov.tr

In the analysis of wine volatiles, a related compound, methyl 2-(benzyloxy)propanoate, was identified using GC-MS with an Rtx-WAX column. mdpi.com

The general approach to determining the purity of organic compounds by GC often involves calculating the area percentage of the main peak, though this method is most accurate when the identities and response factors of impurities are known. chromforum.org

Biological Activities and Pharmacological Investigations

Research on Hypolipidemic Effects

Investigations into Ethyl 4-(benzyloxy)benzoate, also identified as BRL 10894, have revealed its activity as a hypolipidemic agent, primarily studied in animal models. nih.govnih.gov This research has explored its effects in vivo and the underlying mechanisms related to lipid metabolism.

In vivo studies have confirmed that this compound possesses hypolipidemic activity in rats. nih.govnih.gov When administered to rats as part of their diet, the compound demonstrated an ability to influence lipid levels. nih.gov A series of related compounds were synthesized and evaluated for this potential, with this compound exhibiting a favorable spectrum of activity. nih.gov The primary animal model used in these investigations was the rat. nih.govnih.gov

Research into the mechanism of action for this compound indicates its direct participation in glycerolipid metabolism. nih.gov The compound's involvement in the turnover of glycerolipids is a key aspect of its hypolipidemic effect. nih.gov Studies using rat liver slices also showed that it, along with several analogues, could inhibit the biosynthesis of cholesterol and free fatty acids from acetate (B1210297). nih.gov This intimate involvement with the pathways of glycerolipid synthesis is central to its pharmacological profile. nih.gov

A significant finding from the investigation of this compound is the formation of an abnormal metabolite. nih.gov This metabolite was synthesized both in vitro—using liver slices, small intestine rings, and adipose tissue with various substrates—and in vivo in rats that received the compound in their diet. nih.gov

Chemical characterization of the metabolite formed in vivo identified it as a unique triglyceride. nih.gov In this abnormal triglyceride, one of the fatty acid moieties is substituted by the acid of this compound. nih.gov This novel structure was confirmed through comparison with reference material synthesized for verification. nih.gov The accumulation of this metabolite was observed in the adipose tissue of the test animals. nih.gov

Interactive Data Table: Summary of In Vitro Metabolite Synthesis

| Tissue/Cell Type | Substrate(s) Used | Outcome | Reference |

|---|---|---|---|

| Liver Slices | Glycerol, Palmitate, Monoolein | Synthesis of abnormal metabolite | nih.gov |

| Small Intestine Rings | Glycerol, Palmitate, Monoolein | Synthesis of abnormal metabolite | nih.gov |

| Adipose Tissue | Pyruvate | Synthesis of abnormal metabolite | nih.gov |

Antiplatelet Activity and Receptor Antagonism

Currently, there is a lack of specific research in the public domain investigating this compound as an antagonist for the Protease-Activated Receptor 4 (PAR4). While other benzoate (B1203000) derivatives, such as ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), have been identified as non-peptide PAR4 antagonists, similar studies have not been reported for this compound. nih.gov

There is no available scientific literature detailing the effects of this compound on platelet aggregation or the release of adenosine (B11128) triphosphate (ATP) from platelets.

The potential for this compound to inhibit the formation of thromboxane (B8750289) has not been documented in available scientific research. Studies on other benzoate derivatives have shown dual inhibitory effects on PAR4 and thromboxane formation, but this specific activity has not been explored for this compound. nih.gov

Anticancer and Antineoplastic Activity Research

Specific in vitro cytotoxicity data, such as IC50 values, for this compound against a panel of cancer cell lines are not extensively detailed in the available literature. However, research has been conducted on structurally similar compounds. A study on the related Ethyl 4-[(4-methylbenzyl)oxy] benzoate complex demonstrated notable anticancer activity against Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF7) cells. nih.gov This derivative showed significant tumor cell growth inhibition in both in vitro and in vivo models. nih.gov Due to the lack of specific data for this compound, a data table for its cytotoxic activity cannot be generated at this time.

In Vivo Antitumor Efficacy Studies (e.g., Ehrlich Ascites Carcinoma)

In vivo studies utilizing the Ehrlich Ascites Carcinoma (EAC) model in mice have demonstrated the antitumor potential of a derivative, ethyl 4-[(4-methylbenzyl)oxy] benzoate complex. nih.govresearchgate.net Treatment with this compound resulted in significant inhibition of cancer cell growth. nih.gov At a dose of 1.00 mg/kg, it achieved a 58.98% inhibition of cell growth, an efficacy level comparable to the established chemotherapeutic drug cisplatin, which showed 59.2% growth inhibition at the same dose. nih.govresearchgate.net A lower dose of 0.5 mg/kg also produced a notable inhibition of 40.70%. nih.govresearchgate.net These findings highlight the compound's potent cytostatic effects in a living system.

Table 1: In Vivo Antitumor Efficacy against Ehrlich Ascites Carcinoma (EAC)

| Treatment Group | Dose (mg/kg) | Cell Growth Inhibition (%) |

| Ethyl 4-[(4-methylbenzyl)oxy] benzoate | 0.50 | 40.70 |

| Ethyl 4-[(4-methylbenzyl)oxy] benzoate | 1.00 | 58.98 |

| Cisplatin (Reference) | 1.00 | 59.20 |

| Control | - | 0 |

Modulation of Tumor Growth and Survival Parameters

The antitumor activity of ethyl 4-[(4-methylbenzyl)oxy] benzoate complex extends to the significant modulation of key tumor progression markers in EAC-bearing mice. nih.gov Treatment with the compound led to a substantial reduction in tumor burden. researchgate.net Specifically, a four-fold reduction in tumor weight and volume was observed in the group treated with a 1.0 mg/kg/day dose compared to the untreated control group. nih.gov

Furthermore, the compound demonstrated a profound positive impact on the survival duration of the tumor-bearing mice. The mean survival time for mice treated with a 1.00 mg/kg dose increased by over 83.07% when compared to the control EAC-bearing mice. nih.gov This enhancement of lifespan is a critical indicator of the compound's effectiveness in controlling tumor progression in vivo. nih.gov

Table 2: Effect on Tumor Weight and Survival Time in EAC Model

| Parameter | Treatment Group (1.0 mg/kg) | Outcome Compared to Control |

| Tumor Weight/Volume | Ethyl 4-[(4-methylbenzyl)oxy] benzoate | 4-fold reduction |

| Mean Survival Time | Ethyl 4-[(4-methylbenzyl)oxy] benzoate | 83.07% increase |

Influence on Hematological and Biochemical Markers in Tumor Models

In cancer models like EAC, a significant deterioration of hematological parameters is commonly observed. nih.gov However, treatment with ethyl 4-[(4-methylbenzyl)oxy] benzoate complex led to the restoration of these parameters toward normal levels. nih.govresearchgate.net In untreated EAC-bearing mice, there was a drastic decline in red blood cells (RBC), white blood cells (WBC), and hemoglobin (Hb) percentage. nih.gov In contrast, mice treated with the compound showed a significant recovery in these blood parameters. nih.gov

Toxicological studies also assessed key biochemical markers to evaluate potential host toxicity. nih.govresearchgate.net While minor changes were noted in serum levels of glucose, cholesterol, creatinine, SGOT (Serum Glutamic-Oxaloacetic Transaminase), and SGPT (Serum Glutamic-Pyruvic Transaminase) during the treatment period, these parameters returned towards normal levels after the treatment concluded. nih.govresearchgate.net This suggests the compound has minimal and reversible toxic effects on the host. nih.govresearchgate.net

Investigation of Apoptotic and Growth-Related Gene Expression

The molecular mechanism underlying the antitumor activity of ethyl 4-[(4-methylbenzyl)oxy] benzoate complex was investigated through the analysis of gene expression in human breast cancer (MCF7) cells. nih.gov The findings indicate that the compound induces apoptosis, or programmed cell death. nih.gov This was evidenced by the activation of several key pro-apoptotic genes. nih.gov

Quantitative reverse transcriptase-polymerase chain reaction (qRT-PCR) analysis revealed an upregulation in the expression of p53, Bax, Parp, and caspases-3, -8, and -9. nih.gov Concurrently, the study noted the inactivation of the anti-apoptotic gene Bcl-2. nih.gov The activation of caspases and the shift in the Bax/Bcl-2 ratio are hallmark indicators of the intrinsic apoptotic pathway, confirming that the compound's anticancer effect is mediated, at least in part, by inducing apoptosis in cancer cells.

Table 3: Modulation of Apoptotic Gene Expression

| Gene | Function | Expression Change |

| p53 | Tumor Suppressor | Activated |

| Bax | Pro-Apoptotic | Activated |

| Bcl-2 | Anti-Apoptotic | Inactivated |

| Caspase-3 | Executioner Caspase | Activated |

| Caspase-8 | Initiator Caspase | Activated |

| Caspase-9 | Initiator Caspase | Activated |

| Parp | DNA Repair/Apoptosis | Activated |

Antimicrobial and Antitubercular Efficacy Assessments

Evaluation against Gram-Positive and Gram-Negative Bacteria

Research into new acylthiourea derivatives has provided insights into how structural modifications affect antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Studies on related structures indicate that the presence of specific functional groups can favor activity against certain bacterial types. researchgate.net For instance, the inclusion of iodine and nitro substituents on the molecule tended to enhance antimicrobial activity against Gram-negative bacterial strains. researchgate.net Conversely, the presence of electron-donating groups, such as methyl and ethyl, resulted in a higher inhibitory effect against Gram-positive bacteria and fungi. researchgate.net This suggests that targeted modifications to the core structure of benzoate derivatives could yield compounds with selective antimicrobial properties.

Anti-Mycobacterium tuberculosis Activity

Tuberculosis remains a significant global health issue, necessitating the development of new therapeutic agents. nih.govnih.gov In this context, derivatives of the core benzyloxy structure have been synthesized and evaluated for their ability to inhibit the M. tuberculosis H37Rv strain. nih.govnih.gov A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and tested, with two compounds from the series exhibiting minimal inhibitory concentrations (MICs) similar to the first-line antitubercular drug isoniazid. nih.govnih.gov Furthermore, studies on other related natural product esters, such as ethyl chlorogenate, also demonstrated moderate activity against M. tuberculosis H37Rv, with a reported MIC of 50 µg/ml in a broth microdilution assay. researchgate.net These findings indicate that the benzyloxybenzoate scaffold is a promising starting point for the development of novel antitubercular agents. nih.govresearchgate.net

Anticonvulsant Activity Screening

Derivatives of this compound, particularly aminoalkanol derivatives of 4-(benzyloxy)benzoic acid and 4-(benzyloxy)benzyl amine, have been synthesized and evaluated for their anticonvulsant properties in established rodent models. researchgate.netnih.gov The primary screening for these compounds typically involves the Maximal Electroshock Seizure (MES) test and the Subcutaneous Pentylenetetrazole (ScMet) test, which are standard assays in the early stages of antiepileptic drug development. researchgate.netuc.ptnih.gov

The MES test is a widely used preclinical model for identifying potential anticonvulsant agents that are effective against generalized tonic-clonic seizures (grand mal). uc.pt The test evaluates the ability of a compound to prevent the spread of seizures through neural tissue following a supramaximal electrical stimulus. uc.pt

In studies involving 4-(benzyloxy)benzyl aminoalkanol derivatives, several compounds demonstrated significant anti-MES activity. researchgate.netnih.gov Notably, certain derivatives of (R,S)- and S-(+)-2-amino-1-butanol, 3-amino-3-methyl-1-butanol, and S-(+)-2-amino-3-methyl-1-butanol exhibited 100% protection against MES-induced seizures in mice at a dose of 30 mg/kg. researchgate.netnih.gov These compounds were also found to be non-toxic at their active doses in the rotorod test, a screen for neurological toxicity. researchgate.netnih.gov

The ScMet test, also known as the subcutaneous pentylenetetrazole (PTZ) seizure threshold test, is used to identify compounds that may be effective against generalized non-convulsive seizures (absence or petit mal). nih.govmeliordiscovery.com This model assesses a compound's ability to raise the seizure threshold against a chemical convulsant, pentylenetetrazole, which is a GABA receptor antagonist. nih.govmeliordiscovery.com

Screening of 4-(benzyloxy)benzoyl and 4-(benzyloxy)benzyl aminoalkanol derivatives revealed that some compounds possess activity in this model. researchgate.netnih.gov For example, 4-[4-(Benzyloxy)benzyl]amino-1-butanol was found to be active in both the MES and ScMet tests, providing 100% anticonvulsant protection in mice at a dose of 100 mg/kg. researchgate.netnih.gov The dual activity in both MES and ScMet screens suggests that certain derivatives have a broad spectrum of potential antiepileptic action, indicating efficacy against both grand mal and petit mal seizures. uj.edu.pl

| Compound Class | Test Model | Dose (mg/kg, i.p., mice) | Activity/Protection | Source |

|---|---|---|---|---|

| 4-(Benzyloxy)benzyl derivatives of (R,S)-2-amino-1-butanol | MES | 30 | 100% | researchgate.net, nih.gov |

| 4-(Benzyloxy)benzyl derivatives of S-(+)-2-amino-1-butanol | MES | 30 | 100% | researchgate.net, nih.gov |

| 3-[4-(Benzyloxy)benzyl]amino-3-methyl-1-butanol | MES | 30 | 100% | researchgate.net, nih.gov |

| S-(+)-2-[4-(Benzyloxy)benzyl]amino-3-methyl-1-butanol | MES | 30 | 100% | researchgate.net, nih.gov |

| 4-[4-(Benzyloxy)benzyl]amino-1-butanol | MES & ScMet | 100 | 100% | researchgate.net, nih.gov |

Enzyme Inhibition Studies

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into monosaccharides, which are then absorbed into the bloodstream. nih.gov The inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes by delaying carbohydrate digestion and glucose absorption. nih.gov

To understand the mechanism of action of potential inhibitors, enzyme kinetic studies are performed. nih.gov These studies typically involve measuring the rate of the enzymatic reaction at various substrate concentrations in the absence and presence of the inhibitor. nih.gov The data is often analyzed using a Lineweaver-Burk plot to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type) and to calculate the inhibition constant (Ki). researchgate.netmdpi.com For example, a non-competitive inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency but not its substrate binding affinity. researchgate.netmdpi.com

While specific kinetic studies on this compound itself were not found, research into its structural analogs has been conducted. researchgate.net One study on novel pyrazole-fused oleanolic acid derivatives, which include ester functionalities, identified compounds with potent α-glucosidase inhibitory activity. researchgate.net Kinetic analysis of the most active analog revealed it to be a non-competitive inhibitor of α-glucosidase, a finding that was consistent with molecular docking simulations. researchgate.net This highlights the methodology used to characterize the inhibitory mechanism of compounds related to this compound.

| Inhibition Type | Description | Effect on Vmax | Effect on Km |

|---|---|---|---|

| Competitive | Inhibitor binds to the active site, competing with the substrate. | Unchanged | Increases |

| Non-competitive | Inhibitor binds to an allosteric site, regardless of whether the substrate is bound. | Decreases | Unchanged |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Decreases | Decreases |

| Mixed | Inhibitor binds to an allosteric site, affecting both Vmax and Km. | Decreases | Varies |

Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are two key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, respectively. nih.gov Traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily inhibit COX enzymes. However, inhibiting only the COX pathway can shunt arachidonic acid metabolism towards the 5-LOX pathway, potentially leading to adverse effects. Therefore, the development of dual inhibitors that target both COX and 5-LOX pathways is a promising strategy for creating safer and more effective anti-inflammatory agents. nih.gov

In this context, derivatives of this compound have been explored as scaffolds for dual enzyme inhibitors. nih.gov A study focused on synthesizing new nimesulide (B1678887) derivatives incorporated a 5-LOX pharmacophore into the structure, which also contained the this compound moiety. nih.gov These novel compounds were then characterized for their ability to dually inhibit COX-1/2 and 5-LOX. nih.gov The research led to the identification of a specific compound from this series that acted as an excellent dual enzyme inhibitor, making it a promising lead compound for further development of anti-inflammatory drugs. nih.gov

General Enzyme Regulation and Receptor Modulation Potential of this compound

This compound, also identified in research as BRL 10894, has been the subject of pharmacological investigations primarily focused on its role in lipid metabolism. While comprehensive data on its broad-spectrum enzyme regulation and receptor modulation is not extensively detailed in publicly available scientific literature, existing studies provide insights into its specific effects on key enzymes involved in lipid biosynthesis and metabolism.

Research has predominantly characterized this compound as a hypolipidemic agent. nih.govnih.gov Its mechanism of action is linked to the inhibition of critical pathways in the synthesis of cholesterol and free fatty acids. nih.gov In vitro studies utilizing rat liver slices have demonstrated that this compound can effectively reduce the biosynthesis of both cholesterol and free fatty acids from acetate. nih.gov

The compound's interaction with the glycerolipid metabolism pathway has been a significant area of investigation. nih.gov It has been observed that this compound participates in this metabolic process, leading to the formation of an unusual metabolite. nih.gov In both in vitro and in vivo models, the compound is incorporated into a triglyceride structure where it substitutes a fatty acid moiety. nih.gov This novel triglyceride has been found to accumulate in the adipose tissue of rats fed a diet containing this compound. nih.gov

The enzymes implicated in the metabolic effects of this compound include Lipase and Lipoprotein Lipase. nih.gov These enzymes are crucial for the breakdown and processing of fats. The interaction of this compound with these enzymes underscores its role in modulating lipid levels.

While the primary focus of research has been on lipid-modifying activities, the broader potential for enzyme regulation and receptor modulation by this compound remains an area for further exploration. The available literature does not provide extensive details on its interactions with other classes of enzymes or specific cellular receptors.

The following table summarizes the observed effects of this compound on enzyme activity and metabolic pathways based on available research findings.

| Enzyme/Metabolic Pathway | Observed Effect | Study Model | Key Findings |

|---|---|---|---|

| Cholesterol Biosynthesis | Inhibition | Rat Liver Slices (in vitro) | Demonstrated reduction in the synthesis of cholesterol from acetate. nih.gov |

| Free Fatty Acid Biosynthesis | Inhibition | Rat Liver Slices (in vitro) | Observed decrease in the production of free fatty acids from acetate. nih.gov |

| Glycerolipid Metabolism | Participation and Alteration | Rat Liver Slices, Small Intestine Rings, Adipose Tissue (in vitro); Rats (in vivo) | Leads to the formation of an abnormal triglyceride metabolite where the compound replaces a fatty acid. nih.gov |

| Lipase and Lipoprotein Lipase | Implicated in Metabolism | General mention in the context of glycerolipid metabolism. | The compound's involvement in glycerolipid turnover suggests an interaction with these lipolytic enzymes. nih.gov |

Computational and Theoretical Chemistry Applications

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely applied to predict a variety of molecular properties for compounds like Ethyl 4-(benzyloxy)benzoate and its derivatives.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This process involves finding the minimum potential energy conformation of the molecule. kg.ac.rs For benzoate (B1203000) derivatives, methods like B3LYP combined with basis sets such as 6-311+G(d,p) or 6-31G(d,p) are commonly used for geometry optimization. researchgate.netiucr.orgscholarsresearchlibrary.com

Table 1: Representative Optimized Geometrical Parameters for Benzoate Derivatives from DFT Calculations (Note: This table is illustrative, based on data for structurally similar compounds.)

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C-C (aromatic) bond length | 1.390 - 1.405 Å |

| C=O bond length | ~1.21 Å |

| C-O (ester) bond length | ~1.36 Å |

| O-C (ether) bond length | ~1.37 Å |

DFT calculations are a reliable tool for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for structural validation. The theoretical vibrational frequencies (FT-IR and Raman) are computed from the optimized geometry. researchgate.netscholarsresearchlibrary.com While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, a close agreement can be achieved by applying a scaling factor. scholarsresearchlibrary.com This correlation allows for the detailed assignment of vibrational modes. researchgate.netscholarsresearchlibrary.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. nih.gov The calculated chemical shifts for related molecules have shown good agreement with experimental spectra, aiding in the structural elucidation of newly synthesized compounds. nih.govresearchgate.net

Table 2: Comparison of Experimental and DFT-Calculated Vibrational Frequencies for a Related Benzoate Compound (Note: This table is illustrative and shows the principle of comparing experimental vs. scaled theoretical data.)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

|---|---|---|---|

| C=O Stretch | 1715 | 1755 | 1718 |

| C-H Aromatic Stretch | 3065 | 3100 | 3068 |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic transitions. iucr.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netiucr.org For similar aromatic ester compounds, the HOMO-LUMO gap is often calculated to be in the range of 3-5 eV. iucr.orgnih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netkg.ac.rs In benzoate structures, the oxygen atoms of the carbonyl and ether groups typically show negative potential (red/yellow regions), indicating sites susceptible to electrophilic attack, while hydrogen atoms often show positive potential (blue regions). iucr.org This analysis helps predict sites for intermolecular interactions. iucr.org

Table 3: Frontier Molecular Orbital Energies from DFT for Related Aromatic Compounds (Note: Values are illustrative and depend on the specific molecule and calculation level.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | -6.08 | -1.75 | 4.33 |

From the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated to predict the chemical behavior of this compound. These descriptors quantify aspects of a molecule's reactivity based on its electronic structure. iucr.org Key descriptors include:

Ionization Potential (I ≈ -E_HOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO): The energy released when an electron is added.

Electronegativity (χ): The ability to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the ability to accept electrons. iucr.org

These parameters are instrumental in rationalizing the reactivity and stability of the molecule in various chemical environments. iucr.orgsciety.org For example, a high electrophilicity index suggests the molecule will act as a strong electrophile. iucr.org

Table 4: Key Chemical Reactivity Descriptors Derived from DFT

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -E_HOMO | Electron-donating ability |

| Electron Affinity (A) | A ≈ -E_LUMO | Electron-accepting ability |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting tendency |

| Chemical Hardness (η) | η = (I - A) / 2 | Stability and resistance to charge transfer |

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is fundamental in drug design and discovery.

Molecular docking simulations are used to assess the potential of this compound and its analogs as inhibitors or modulators of biological targets. mdpi.com The process involves placing the ligand into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. researchgate.net A lower (more negative) binding energy generally indicates a more stable protein-ligand complex and higher potential activity. iucr.org

Studies on structurally related benzoate derivatives have used molecular docking to explore their binding modes and affinities with various enzymes and receptors, such as urease, tyrosine kinases, and mycobacterial enzymes. nih.govmdpi.comchemrevlett.com The simulations can reveal key intermolecular interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the receptor's active site, which are crucial for binding. iucr.org For example, docking studies on similar compounds have identified potential binding interactions with targets like the SARS-Covid-2 protein and human cytochrome P450. iucr.orgresearchgate.net

Table 5: Illustrative Molecular Docking Results for Benzoate Derivatives Against Various Protein Targets (Note: This table presents data for related compounds to illustrate the application of molecular docking.)

| Compound Type | Protein Target | PDB ID | Binding Affinity (kcal/mol) |

|---|---|---|---|

| Ethyl 4-(3-benzoylthioureido) benzoate derivative | Urease | 4H9M | -8.5 to -10.2 (Calculated) |

| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | SARS-Covid-2 Omicron Variant | 8BEC | -7.6 |

Elucidation of Ligand-Protein Interaction Mechanisms

Molecular docking and molecular dynamics simulations are pivotal in understanding how derivatives of this compound interact with protein targets. hsmc.gr These in silico methods are frequently used as a preliminary step to visualize and analyze the interactions between a ligand and the binding sites of its target protein. chemrevlett.com

Research on related benzimidazole (B57391) derivatives, which are synthesized from this compound, has utilized molecular docking software to simulate their binding with receptor tyrosine kinases (RTKs) like EGFR and HER2. chemrevlett.com Such studies calculate the binding energy (ΔG) and root-mean-square deviation (RMSD) to assess the stability and fit of the ligand within the protein's active site. chemrevlett.com A low ΔG value indicates a favorable interaction, while an RMSD near 1 Å and less than 2 Å suggests the ligand fits well within the binding pocket compared to a reference molecule. chemrevlett.com

In a study on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, a structurally similar compound, analysis showed that the benzyloxy group plays a significant role in molecular conformation and can act as an anchor point for intermolecular interactions within a protein's binding site. iucr.org Molecular dynamics simulations further complement these findings by showing the stability of the ligand-protein complex over time. hsmc.gr

Table 1: Representative Molecular Docking Results for a Derivative of this compound

| Target Protein | Derivative Studied | Binding Energy (ΔG) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Tyrosine Kinase (EGFR) | N-(Benzimidazol-2-yl-methyl) benzamide (B126) derivative | Good results reported | Not specified | hsmc.gr |

| InhA (FabI/ENR) of Mycobacterium | Azetidin-1-yl benzamide derivative | Docking suggested high activity | Not specified | nih.gov |

Structure-Based Drug Design Implications

The insights gained from ligand-protein interaction studies have direct implications for structure-based drug design. By understanding how a molecule like this compound or its analogs bind to a target, medicinal chemists can rationally design more potent and selective inhibitors. nih.gov

For example, docking studies on benzimidazole derivatives that showed good binding scores with tyrosine kinases were followed by cytotoxic assays. hsmc.gr The correlation between the in silico results and the experimental activity against cancer cell lines indicated that these compounds were promising candidates for further pharmacological development as tyrosine kinase inhibitors. hsmc.grchemrevlett.com

The process often involves using a known active compound as a lead. In the development of antiplatelet agents, a related compound, ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), was used as a lead for structural modification based on structure-activity relationship studies. nih.gov This guided approach allows for the synthesis of new derivatives with improved activity, demonstrating a successful application of structure-based design principles. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are fundamental in medicinal chemistry to understand how a compound's chemical structure relates to its biological activity. These models are crucial for optimizing lead compounds and designing new, more effective derivatives. mdpi.com

Identification of Key Structural Features for Biological Activity

SAR studies help identify the specific parts of a molecule, or pharmacophores, that are essential for its biological effects. The benzyloxy group found in this compound is often considered an important pharmacophore in medicinal chemistry. researchgate.net

Studies on related compounds have highlighted the importance of this feature. For instance, in the development of antifungal agents, the hydrophobic benzyloxy group was found to improve activity by increasing the molecule's ability to permeate cell membranes. Similarly, in the design of antiplatelet agents based on the YD-3 scaffold, SAR studies identified key functional groups that were critical for activity, which were then preserved during the synthesis of new derivatives. nih.gov Modifications, such as adding substituents to the benzyl (B1604629) ring, can further modulate the compound's potency and efficacy. nih.gov

Development of Predictive Models for Derivative Design

QSAR models take SAR data a step further by creating mathematical equations that quantitatively predict the biological activity of compounds. mdpi.com The QSAR workflow involves calculating molecular descriptors (physicochemical properties) for a series of compounds, and then using statistical methods like Multiple Linear Regression (MLR) to build a predictive model. mdpi.comnih.gov

While specific QSAR models for this compound are not detailed in the provided context, studies on related benzyl-benzoate derivatives as tyrosinase inhibitors illustrate the process. researchgate.net In such a study, a QSAR model was generated that revealed which molecular descriptors had a significant correlation with anti-tyrosinase activity. researchgate.net The resulting equation can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design process toward more potent compounds. nih.gov These models are validated statistically to ensure their predictive power. nih.gov

In Silico Assessment of Pharmacokinetic and Toxicological Profiles

Before a compound can become a drug, its pharmacokinetic and toxicological properties must be evaluated. In silico tools play a crucial role in providing early predictions of these properties, saving time and resources.

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions

In silico ADMET prediction is a standard procedure in modern drug discovery. researchgate.net For derivatives of this compound, ADME parameters have been computationally predicted using online tools like the SwissADME (from the Swiss Institute of Bioinformatics) and FAFDrugs2. hsmc.grnih.gov These platforms analyze a molecule's structure to estimate its physicochemical properties and predict its drug-likeness based on criteria such as Lipinski's Rule of Five. nih.govresearchgate.net

These predictions provide insights into a compound's likely oral bioavailability and other pharmacokinetic properties. hsmc.grnih.gov For example, a study on newly designed benzimidazole derivatives of this compound performed ADME predictions to evaluate their potential as drug candidates. hsmc.gr An early investigation into the metabolism of this compound found that its acid metabolite could be incorporated into triglycerides in vivo, demonstrating a specific metabolic pathway. nih.gov

Table 2: Commonly Predicted ADMET Parameters for Drug Candidates

| Parameter | Description | Computational Tool Example | Reference |

|---|---|---|---|

| Molecular Weight | Affects diffusion and absorption (Lipinski's rule: <500) | FAFDrugs2, SwissADME | nih.gov |

| LogP | Partition coefficient; measure of lipophilicity (Lipinski's rule: <5) | FAFDrugs2, SwissADME | nih.gov |

| Hydrogen Bond Donors | Number of H-bond donors (Lipinski's rule: <5) | FAFDrugs2, SwissADME | nih.gov |

| Hydrogen Bond Acceptors | Number of H-bond acceptors (Lipinski's rule: <10) | FAFDrugs2, SwissADME | nih.gov |

| Gastrointestinal Absorption | Prediction of absorption from the gut | SwissADME | hsmc.gr |

| Blood-Brain Barrier Permeation | Prediction of ability to cross into the central nervous system | SwissADME | hsmc.gr |

| Toxicity Prediction | Estimation of potential toxicity (e.g., LD50) | ProTox-II | researchgate.net |

Lipinski's Rule of Five and Drug-Likeness Evaluation

The "Rule of Five," formulated by Christopher A. Lipinski, serves as a guideline to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. calpaclab.com These parameters are critical in the early stages of drug discovery to predict if a compound possesses properties that would make it a likely orally active drug in humans. The rule assesses four simple physicochemical properties: molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. calpaclab.com

For this compound, the evaluation against Lipinski's Rule of Five provides insight into its potential as a drug candidate. The molecular formula of this compound is C16H16O3, and its molecular weight is 256.30 g/mol . sigmaaldrich.com This is well within the rule's recommendation of a molecular weight of less than 500 Daltons. calpaclab.com

The lipophilicity of a compound, a key factor in its ability to cross cell membranes, is estimated by the logarithm of the partition coefficient (logP). For a structurally analogous compound, 4-Benzyloxy-3-ethoxybenzaldehyde, which shares the same molecular formula, the calculated XLogP3 value is 3.2. aablocks.com This value is comfortably below the maximum of 5 stipulated by Lipinski's rule, suggesting favorable lipophilicity for oral absorption. calpaclab.com

The number of hydrogen bond donors and acceptors also plays a crucial role in a molecule's ability to interact with biological targets and its permeability. For this compound, the number of hydrogen bond donors is 0. This is based on the analysis of the closely related compound 4-Benzyloxy-3-ethoxybenzaldehyde, which also has no hydrogen bond donors. aablocks.com The number of hydrogen bond acceptors, which are typically oxygen or nitrogen atoms, is 3 for this related compound. aablocks.com Both of these values fall within the acceptable range of Lipinski's rule, which specifies no more than 5 hydrogen bond donors and no more than 10 hydrogen bond acceptors. calpaclab.com

The adherence of this compound to all parameters of Lipinski's Rule of Five suggests that it possesses drug-like qualities and a higher likelihood of good oral bioavailability. This makes it an interesting scaffold for further investigation in medicinal chemistry. mdpi.com

Table 1: Lipinski's Rule of Five Parameters for this compound

| Parameter | Value | Lipinski's Rule | Compliance |

| Molecular Weight | 256.30 g/mol sigmaaldrich.com | < 500 Da calpaclab.com | Yes |

| logP (XLogP3) | 3.2 aablocks.com | < 5 calpaclab.com | Yes |

| Hydrogen Bond Donors | 0 aablocks.com | < 5 calpaclab.com | Yes |

| Hydrogen Bond Acceptors | 3 aablocks.com | < 10 calpaclab.com | Yes |

| Note: Values for logP, Hydrogen Bond Donors, and Hydrogen Bond Acceptors are based on the structurally analogous compound 4-Benzyloxy-3-ethoxybenzaldehyde. |

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Analogues

The exploration of new and efficient synthetic routes for Ethyl 4-(benzyloxy)benzoate and its analogues is fundamental to advancing research. While established methods exist, future work could focus on greener chemistry principles, aiming to improve yield, reduce waste, and utilize less hazardous reagents. For instance, methods developed for other aromatic amines, which avoid heavy metals and employ environmentally safer reagents like indium and ammonium (B1175870) chloride in aqueous ethanol (B145695), could be adapted. orgsyn.org

Furthermore, the synthesis of a diverse library of analogues is a key future direction. By modifying the core structure, researchers can probe structure-activity relationships (SAR). This approach has been applied to related scaffolds, such as 4-benzyloxy-benzylamino derivatives, where modifications to the benzyl (B1604629) and benzoic acid components led to the identification of potent and selective PPARα agonists. nih.gov The synthesis of analogues could involve:

Altering the ethyl ester group to other alkyl or aryl esters.

Introducing various substituents on both the benzoate (B1203000) and benzyl aromatic rings.

Replacing the ether linkage with other functional groups.

For example, synthetic procedures used to create complex liquid crystal molecules, which start from commercially available precursors like ethyl 4-hydroxybenzoate (B8730719) and involve multi-step reactions including alkylation and esterification, demonstrate the feasibility of building more complex analogues. nih.govtubitak.gov.tr Similarly, procedures for synthesizing benzoyl chloride derivatives and subsequently reacting them with other molecules to form final compounds can be a pathway to novel benzoate derivatives. nih.gov

Advanced Mechanistic Studies of Biological Activities

While the specific biological activities of this compound are not extensively documented, related compounds have shown a range of effects, suggesting promising avenues for investigation. For instance, benzyl benzoate exhibits antibacterial activity against pathogens like Bacillus cereus. researchgate.net Other benzoate derivatives, such as benzoic acid-4-ethoxyethyl ester, have also been identified as major components in plant extracts with antibacterial properties. nih.gov Future research should, therefore, include comprehensive screening of this compound for antimicrobial activity.

Should such activity be confirmed, advanced mechanistic studies would be crucial to understand how the compound exerts its effects. Research could investigate if it acts by disrupting bacterial cell membranes, inhibiting essential enzymes, or interfering with metabolic pathways. Techniques used to study other antibacterial agents, such as analyzing protein leakage and intracellular oxidative stress, could be employed. nih.gov Moreover, some phenolic compounds, like ethyl 3,4-dihydroxybenzoate, have been shown to potentiate the activity of existing antibiotics by inhibiting bacterial efflux pumps, a mechanism that warrants investigation for this compound. mdpi.com

Beyond antimicrobial effects, related structures have shown other biological activities. Benzyloxy-4-oxopyridin benzoate derivatives have been evaluated for antimalarial and antiproliferative activities, with molecular docking studies suggesting interactions with biological targets like heme. nih.gov This highlights the potential for this compound to be investigated for a broader range of biological effects.

Development of this compound-Based Therapeutic Agents

A primary translational goal is the development of new therapeutic agents. The chemical scaffold of this compound could serve as a starting point for drug discovery programs. Research on structurally similar compounds has already provided proof-of-concept for this approach.